Distinct Lipophilicity Profile: LogP 2.62 (Target) vs. LogP 2.65 (1‑Substituted Isomer) vs. LogP 2.75 (Direct Phenyl Analog)
The target compound 2‑(3‑methylbenzyl)pyrrolidine exhibits a computed LogP of 2.62 (Chemsrc) or 2.29 (Leyan estimation), which is subtly but meaningfully lower than the LogP of its 1‑substituted regioisomer 1‑(3‑methylbenzyl)pyrrolidine (ACD/LogP 2.65) . The 2‑(3‑methylphenyl)pyrrolidine analog (lacking the methylene spacer) has a still higher LogP of 2.75 . This trend indicates that the 2‑benzyl substitution pattern with a methylene linker, combined with the meta‑methyl position, systematically reduces lipophilicity relative to close analogs, which can improve aqueous solubility and reduce non‑specific protein binding in biological assays [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.62 (Chemsrc) / 2.29 (Leyan internal estimation) |
| Comparator Or Baseline | 1-(3-Methylbenzyl)pyrrolidine: ACD/LogP 2.65; 2-(3-Methylphenyl)pyrrolidine: LogP 2.75 |
| Quantified Difference | ΔLogP = –0.03 to –0.13 vs. 1‑substituted isomer; ΔLogP = –0.13 to –0.46 vs. direct phenyl analog |
| Conditions | In silico physicochemical prediction (Chemsrc, ACD/Labs Percepta); measured at 25°C |
Why This Matters
For CNS programs, a lower LogP within the 2–3 range can reduce non‑specific tissue binding and improve free brain concentration, making the 2‑(3‑methylbenzyl) isomer a potentially more developable starting point than its slightly more lipophilic congeners.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
